3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate
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Overview
Description
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further substituted with 3,4-dichloro and 2-methoxy groups The sulfonate group is attached to the benzene ring, making it a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate typically involves the following steps:
Chlorination: The chlorination of the phenyl ring at the 3 and 4 positions can be carried out using chlorine gas or a chlorinating agent like sulfuryl chloride.
Sulfonation: The final step involves the sulfonation of the benzene ring using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: 3-Carboxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.
Reduction: 3-Hydroxyphenyl 3,4-dichloro-2-methoxybenzenesulfonate.
Substitution: 3-Acetylphenyl 3,4-diamino-2-methoxybenzenesulfonate (when using amines).
Scientific Research Applications
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The sulfonate group can increase the compound’s solubility in water, aiding in its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Acetylphenyl 2,5-dichloro-4-methoxybenzenesulfonate: Similar structure but different positions of chlorine and methoxy groups.
3-Acetylphenyl 3,4-dichloro-2-hydroxybenzenesulfonate: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
3-Acetylphenyl 3,4-dichloro-2-methoxybenzenesulfonate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
(3-acetylphenyl) 3,4-dichloro-2-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(8-10)22-23(19,20)13-7-6-12(16)14(17)15(13)21-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPVVIOICQDXIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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